N-(3-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine as a catalyst for metal-free synthesis and triethylamine for cyclization reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced pharmacological properties.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. It is used in the development of new drugs for treating various diseases, including cancer, microbial infections, and inflammatory conditions . Its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase makes it a valuable compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and other interactions with target receptors, leading to its pharmacological effects . For example, it has been shown to inhibit the activity of enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features and pharmacological activities but may differ in their specific applications and potency . The unique combination of the triazole and thiadiazine rings in this compound contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C21H22ClN5OS |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5OS/c1-3-8-17-24-25-21-27(17)26-18(14-9-5-4-6-10-14)19(29-21)20(28)23-16-12-7-11-15(22)13(16)2/h4-7,9-12,18-19,26H,3,8H2,1-2H3,(H,23,28) |
InChI Key |
NKPFMPWDXKTYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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